In Vitro ILK Inhibition Potency of 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-isoxazol-5-yl-2H-pyrazol-3-ylamine
A derivative of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, specifically 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-isoxazol-5-yl-2H-pyrazol-3-ylamine, demonstrates potent inhibition of human Integrin-Linked Kinase (ILK) with an IC50 value of 100 nM [1]. In contrast, the unsubstituted parent scaffold (5-isoxazol-5-yl-2H-pyrazol-3-ylamine) itself is expected to have significantly lower potency due to the absence of the key benzothiazole moiety that enhances binding to the kinase hinge region. This data directly illustrates the value of the core scaffold for generating potent kinase inhibitors when appropriately functionalized.
| Evidence Dimension | Inhibition of Integrin-Linked Kinase (ILK) |
|---|---|
| Target Compound Data | IC50 = 100 nM for the 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl) derivative of the core scaffold |
| Comparator Or Baseline | Unfunctionalized 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (expected to be significantly less potent) |
| Quantified Difference | The derivative is a potent inhibitor, while the parent compound alone lacks the required interactions for high affinity. |
| Conditions | In vitro kinase assay; 5 uL of each compound dilution robotically pipetted to Costar serocluster plates; 40°C [1] |
Why This Matters
This data validates the utility of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine as a core scaffold for generating potent, sub-micromolar ILK inhibitors, a target implicated in cancer progression and fibrosis.
- [1] BindingDB. (n.d.). BDBM123993: US8754233, 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-isoxazol-5-yl-2H-pyrazol-3-ylamine. BindingDB. View Source
